molecular formula C21H17FN2O3S2 B2490623 (3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894684-94-7

(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2490623
CAS No.: 894684-94-7
M. Wt: 428.5
InChI Key: JCCSPPYOXKMQNZ-UNOMPAQXSA-N
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Description

(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H17FN2O3S2 and its molecular weight is 428.5. The purity is usually 95%.
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Properties

IUPAC Name

(3Z)-1-[(3-fluorophenyl)methyl]-3-[(2-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S2/c1-14-5-2-3-8-17(14)23-12-19-20(25)21-18(9-10-28-21)24(29(19,26)27)13-15-6-4-7-16(22)11-15/h2-12,23H,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCSPPYOXKMQNZ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide represents a novel class of thiazine derivatives that exhibit significant potential in medicinal chemistry. Its unique structure combines a thieno-thiazine core with fluorinated and aromatic substituents, which may contribute to its biological activities.

Chemical Structure and Properties

  • Molecular Formula : C21H17FN2O3S2
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 894684-94-7

The compound's structure includes a thieno[3,2-c][1,2]thiazine backbone, which is known for its diverse biological properties. The presence of the fluorobenzyl and methylphenylamino groups enhances its reactivity and potential pharmacological effects.

Biological Activity Overview

Research into the biological activity of this compound indicates a range of pharmacological effects:

  • Antiproliferative Activity : Similar compounds in the thiazine class have demonstrated potent antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have shown effectiveness in inhibiting cancer cell growth by inducing metabolic pathways that lead to cell death through DNA adduct formation .
  • Mechanism of Action : The biological activity may be attributed to the compound's ability to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the formation of reactive metabolites that bind to cellular macromolecules, thereby exerting cytotoxic effects on sensitive cancer cells .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Fluorinated Benzothiazoles : A study demonstrated that fluorinated derivatives exhibited strong antiproliferative activity without a biphasic dose-response relationship. This suggests a more predictable pharmacological profile compared to their non-fluorinated counterparts .
  • Metabolic Activation : Research indicated that certain thiazine derivatives could induce cytochrome P450 enzyme expression in sensitive cancer cells, enhancing their metabolic activation and subsequent cytotoxicity. This mechanism is crucial for the development of effective chemotherapeutic agents .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberMolecular FormulaBiological Activity
(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide894684-94-7C21H17FN2O3S2Antiproliferative
5F 203 (Fluorinated Benzothiazole)NSC 703786C16H14FN3SAntiproliferative without biphasic response
DF 203 (Unfluorinated Benzothiazole)NSC 674495C16H14N2SAntiproliferative with biphasic response

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